molecular formula C19H21N5O2S B4505056 1-phenyl-3-(propan-2-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide

1-phenyl-3-(propan-2-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide

Cat. No.: B4505056
M. Wt: 383.5 g/mol
InChI Key: WVNWTIAZHJDJOU-UHFFFAOYSA-N
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Description

1-phenyl-3-(propan-2-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-isopropyl-1-phenyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide is 383.14159610 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Compounds containing thiadiazole and pyrazole moieties have been studied for their inhibitory effects on human carbonic anhydrase isoenzymes, showing potential as powerful inhibitors. This is particularly relevant for developing therapeutic agents against conditions where carbonic anhydrase activity is implicated, such as glaucoma, edema, and certain neurological disorders. For example, Büyükkıdan et al. (2013) synthesized novel metal complexes with strong carbonic anhydrase inhibitory properties, surpassing even acetazolamide, a standard control compound (Büyükkıdan et al., 2013).

Antimicrobial and Anticancer Activities

Research has also explored the synthesis of heterocyclic compounds with thiadiazole and pyrazole scaffolds for their antimicrobial and anticancer activities. These compounds are synthesized from chalcones or similar starting materials and have shown efficacy against various microorganisms and cancer cell lines. Zaki et al. (2018) reported the synthesis of pyridine and thioamide derivatives with high cytotoxicity against the MCF-7 cell line, highlighting their potential as anticancer agents (Zaki et al., 2018).

Microwave-Assisted Synthesis for Biological Applications

The microwave-assisted synthesis of tetrazolyl pyrazole amides has been described, offering a rapid and efficient method for producing compounds with bactericidal, pesticidal, herbicidal, and antimicrobial activities. This method reduces reaction times compared to conventional heating methods, demonstrating the importance of innovative synthesis techniques in drug discovery and development (Hu et al., 2011).

Nitric Oxide Synthase Inhibition

Arias et al. (2018) developed pyrazoline and thiadiazoline derivatives as inhibitors against different isoforms of nitric oxide synthase, a critical enzyme in inflammatory processes. These compounds offer insights into the design of new therapeutic agents targeting inflammation and related diseases (Arias et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, for example, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound would likely involve further studies to fully characterize its properties and potential applications. This could include more detailed studies of its synthesis, reactivity, and potential uses .

Properties

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-12(2)14-11-15(24(23-14)13-7-4-3-5-8-13)17(25)20-19-22-21-18(27-19)16-9-6-10-26-16/h3-5,7-8,11-12,16H,6,9-10H2,1-2H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNWTIAZHJDJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NC2=NN=C(S2)C3CCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-3-(propan-2-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide
Reactant of Route 2
1-phenyl-3-(propan-2-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
1-phenyl-3-(propan-2-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
1-phenyl-3-(propan-2-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
1-phenyl-3-(propan-2-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide
Reactant of Route 6
1-phenyl-3-(propan-2-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide

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